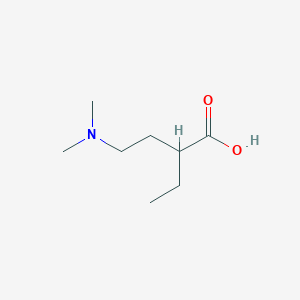
2-(1-((Ethylthio)methyl)cyclopropyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-((Ethylthio)methyl)cyclopropyl)acetic acid is an organic compound with the molecular formula C8H14O2S This compound is characterized by the presence of a cyclopropyl ring substituted with an ethylthio group and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((Ethylthio)methyl)cyclopropyl)acetic acid involves several steps. One common method includes the reaction of cyclopropylmethyl bromide with ethylthiolate to form 1-((ethylthio)methyl)cyclopropane. This intermediate is then subjected to carboxylation using carbon dioxide in the presence of a strong base such as sodium hydride to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-((Ethylthio)methyl)cyclopropyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(1-((Ethylthio)methyl)cyclopropyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-(1-((Ethylthio)methyl)cyclopropyl)acetic acid involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, potentially affecting enzyme activity and receptor binding. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-(1-((Ethylthio)methyl)cyclopropyl)acetic acid can be compared with other similar compounds, such as:
2-(1-Methylcyclopropyl)acetic acid: Lacks the ethylthio group, resulting in different chemical properties and reactivity.
1-(Mercaptomethyl)cyclopropaneacetic acid: Contains a mercapto group instead of an ethylthio group, leading to different biological activities and applications
The unique structural features of this compound, such as the presence of the ethylthio group, contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C8H14O2S |
|---|---|
Poids moléculaire |
174.26 g/mol |
Nom IUPAC |
2-[1-(ethylsulfanylmethyl)cyclopropyl]acetic acid |
InChI |
InChI=1S/C8H14O2S/c1-2-11-6-8(3-4-8)5-7(9)10/h2-6H2,1H3,(H,9,10) |
Clé InChI |
CYQGYZDQYZEVTM-UHFFFAOYSA-N |
SMILES canonique |
CCSCC1(CC1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


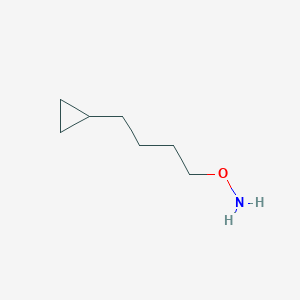
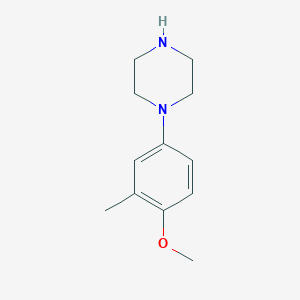

![Tetrazolo[5,1-b][1,3]benzothiazole](/img/structure/B15319157.png)

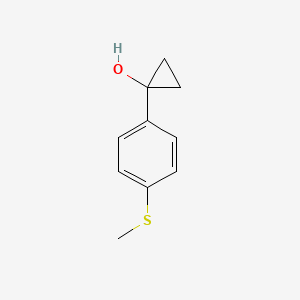
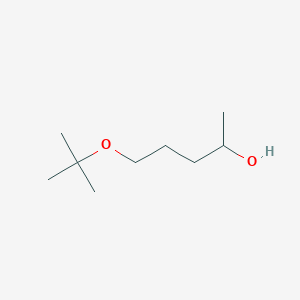
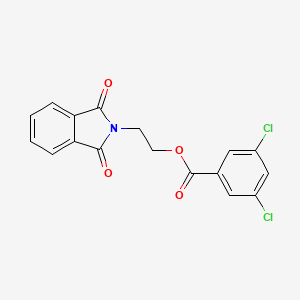
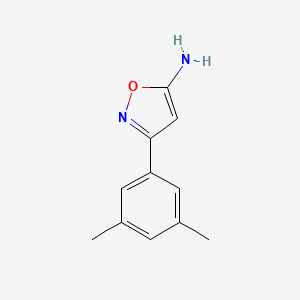
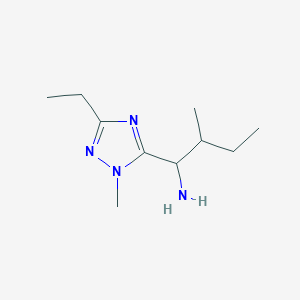
![Ethyl2-[(3-carbamoylphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B15319201.png)


